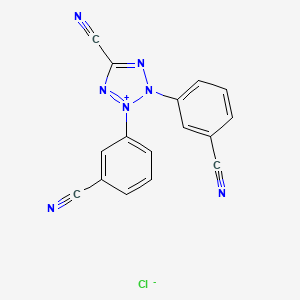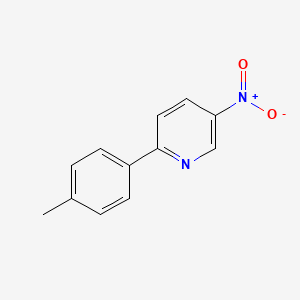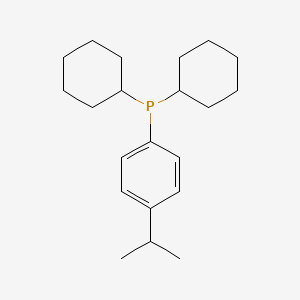![molecular formula C24H24FN B598145 trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile CAS No. 141743-43-3](/img/structure/B598145.png)
trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile, also known as KTP-445, is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. KTP-445 is a small molecule inhibitor of the P2X7 receptor, which is involved in several physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. The purpose of
Mécanisme D'action
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays a crucial role in several physiological and pathological processes. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile acts as a selective inhibitor of the P2X7 receptor and prevents the influx of calcium ions and the release of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of neuropathic pain, this compound has been shown to reduce mechanical allodynia and thermal hyperalgesia. Moreover, this compound has been shown to reduce microglial activation and the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. In animal models of neurodegenerative diseases, this compound has been shown to reduce neuroinflammation and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has several advantages for lab experiments, including its high selectivity and potency for the P2X7 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound has some limitations, including its low solubility in water and its high cost.
Orientations Futures
There are several future directions for the research on trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile, including the development of more efficient synthesis methods, the evaluation of this compound in clinical trials for the treatment of chronic pain and neurodegenerative diseases, and the investigation of the potential side effects and drug interactions of this compound. Moreover, the identification of new targets for this compound and the development of novel derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents for several disease conditions.
Méthodes De Synthèse
The synthesis of trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile involves several steps, including the coupling of 4-propylcyclohexylmagnesium bromide with 4-ethynylphenylboronic acid, followed by the addition of 2-fluoro-4-nitrobenzonitrile and reduction of the nitro group with palladium on carbon. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
Trans-2-Fluoro-4-[[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile has been extensively studied for its potential therapeutic applications in several disease conditions, including chronic pain, neuroinflammation, and neurodegenerative diseases. In preclinical studies, this compound has been shown to inhibit the P2X7 receptor and reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α. Moreover, this compound has been shown to attenuate neuropathic pain and reduce microglial activation in animal models of neuropathic pain and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-fluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN/c1-2-3-18-6-11-21(12-7-18)22-13-8-19(9-14-22)4-5-20-10-15-23(17-26)24(25)16-20/h8-10,13-16,18,21H,2-3,6-7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIFDEDLUFVBCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)






![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)




![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
